molecular formula C15H19F2N3O2 B11153159 N~3~-(3,5-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

N~3~-(3,5-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

Cat. No.: B11153159
M. Wt: 311.33 g/mol
InChI Key: IOSOJMJIADATSV-UHFFFAOYSA-N
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Description

N~3~-(3,5-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a 3,5-difluorophenyl group and two carboxamide groups, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3,5-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Difluorophenyl Group: The 3,5-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated benzene derivative reacts with the piperidine ring.

    Formation of Carboxamide Groups: The carboxamide groups are introduced through an amidation reaction, where the piperidine derivative reacts with dimethylamine and a suitable carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~3~-(3,5-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~3~-(3,5-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N3-(3,5-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating receptor activity and downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    N~3~-(3,5-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.

    N~3~-(3,5-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide: Contains methyl groups instead of fluorine, affecting its reactivity and interactions.

Uniqueness

N~3~-(3,5-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, metabolic stability, and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, membrane permeability, and binding affinity to specific targets, making it a valuable molecule for various applications.

This detailed overview provides a comprehensive understanding of N3-(3,5-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H19F2N3O2

Molecular Weight

311.33 g/mol

IUPAC Name

3-N-(3,5-difluorophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide

InChI

InChI=1S/C15H19F2N3O2/c1-19(2)15(22)20-5-3-4-10(9-20)14(21)18-13-7-11(16)6-12(17)8-13/h6-8,10H,3-5,9H2,1-2H3,(H,18,21)

InChI Key

IOSOJMJIADATSV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

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